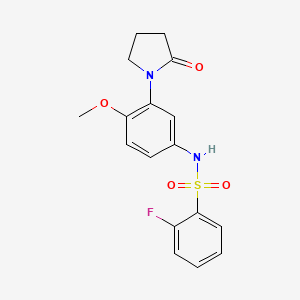

2-fluoro-N-(4-metoxí-3-(2-oxopirrolidin-1-il)fenil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a fluorinated derivative of a sigma-1 receptor modulator. This compound is of significant interest due to its potential pharmacological properties, particularly in the modulation of sigma-1 receptors, which are involved in various central nervous system functions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Case Study: Inhibition of KRAS Mutations

A related compound demonstrated selective inhibition of KRAS mutations, a common driver in various cancers. This finding suggests that 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide could be further explored for its potential in oncological therapies .

Anti-inflammatory Properties

Sulfonamides are well-known for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes, similar to other sulfonamide derivatives like valdecoxib, which selectively inhibits COX-2, reducing inflammation and pain .

Research Insights

Studies have shown that modifications in the sulfonamide structure can lead to enhanced selectivity for COX-2 over COX-1, potentially minimizing side effects associated with non-selective NSAIDs.

Neuroprotective Effects

The pyrrolidine component of the compound has been linked to neuroprotective activities. Research indicates that derivatives can restore oxidative balance in neuronal cells, suggesting a role in treating neurodegenerative diseases .

Experimental Evidence

In vitro studies have demonstrated that certain sulfonamides can protect against glutamate-induced toxicity, a common pathway in neurodegeneration.

Data Table: Comparative Analysis of Sulfonamide Derivatives

Mecanismo De Acción

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing a conformational change that affects the receptor’s interaction with its primary ligand. This modulation can enhance or inhibit the receptor’s activity .

Biochemical Pathways

The sigma-1 receptor plays a crucial role in several biochemical pathways. It regulates the IP3 receptor-mediated Ca2+ ion influx from the ER to the mitochondria . This influx is critical for various cellular processes, including energy production, signal transduction, and gene expression .

Pharmacokinetics

The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The use of this compound, in combination with endogenous or exogenous agonists, has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s modulation of the sigma-1 receptor and its influence on Ca2+ ion influx .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Métodos De Preparación

The synthesis of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common method includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, followed by catalytic hydrogenation to form the intermediate 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This intermediate is then used in further reactions to produce the desired fluorinated derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation is a common method used to reduce double bonds in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is compared with other sigma-1 receptor modulators, such as:

The uniqueness of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its fluorinated structure, which enhances its lipophilicity, electronegativity, basicity, and bioavailability, contributing to its potential pharmacological properties .

Actividad Biológica

The compound 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with a suitable sulfonyl chloride. The compound is characterized using various spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy, confirming the structure and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing the 2-fluoro moiety exhibit significant antibacterial activity. For instance, compounds similar to 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide have shown effectiveness against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa.

| Compound | Target Bacteria | Activity (MIC µg/mL) |

|---|---|---|

| 4a | E. coli | 12 |

| 4b | P. aeruginosa | 15 |

These findings indicate that the presence of the fluorine atom enhances the antibacterial properties of the compounds .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Notably, certain derivatives have shown promising activity against Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective inhibition.

| Compound | Target Fungus | Activity (MIC µg/mL) |

|---|---|---|

| 4i | C. albicans | 10 |

This suggests that modifications in the molecular structure can lead to enhanced antifungal activity .

Anticancer Activity

The anticancer properties of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide derivatives have been investigated through various in vitro assays. These studies focus on their ability to inhibit cell proliferation in several cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating several derivatives against human breast adenocarcinoma cell lines (MCF-7), some compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MDA-MB-231 | 1.20 |

The results indicate that these compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity .

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. For anticancer applications, these compounds may interfere with cellular signaling pathways related to cell growth and apoptosis.

Propiedades

IUPAC Name |

2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-24-15-9-8-12(11-14(15)20-10-4-7-17(20)21)19-25(22,23)16-6-3-2-5-13(16)18/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZRYMZRHCYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.